molecular formula C10H10FNO B3116223 2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile CAS No. 214760-17-5

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile

Cat. No.: B3116223
CAS No.: 214760-17-5
M. Wt: 179.19 g/mol
InChI Key: WYAKQHRMHARNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10FNO. It is characterized by the presence of a fluoro group, a hydroxypropan-2-yl group, and a benzonitrile moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound while maintaining high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxypropan-2-yl group can influence its solubility and bioavailability. The nitrile group can participate in various chemical reactions, making the compound versatile in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Fluoro-4-(2-hydroxypropan-2-yl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2,13)8-4-3-7(6-12)9(11)5-8/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKQHRMHARNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C#N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 4.7 g (0.019 mol) anhydrous CeCl3 in 30 mL anhydrous THF at 0° C. was added 6 mL of 3.0M CH3MgCl dropwise. Stirred at 0° C. for 45 minutes. Next a solution of 2.5 g (0.015 mol) 4-Acetyl-2-fluoro-benzonitrile in 200 mL anhydrous THF was added dropwise at 0° C. Stirred at 0° C. for 1 hour, then quenched with 2N acetic acid added dropwise. The mixture was poured into 200 mL water and acidified to pH 2 with 2N acetic acid. The aqueous layer was extracted with ethyl acetate (2×200 mL). The ethyl acetate extracts were combined, washed with water (2×40 mL), brine (1×40 mL), dried over MgSO4 and concentrated to give an oil, which was then chromatographed on silica gel eluted with 50% ethyl acetate/50% hexanes to give 1.95 g of an amber oil.
[Compound]
Name
CeCl3
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.